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Compound of Interest

Compound Name: 4-(Propan-2-yloxy)benzamide

CAS No.: 258347-23-8

Cat. No.: B370469

Get Quote

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a

"privileged structure" for its ability to interact with a wide array of biological targets. This

versatility has led to the development of numerous therapeutic agents across oncology,

neurology, and infectious diseases.[1] Our focus begins with a simple, representative member

of this class: 4-(Propan-2-yloxy)benzamide. While this specific compound is not extensively

documented in terms of biological activity, its fundamental structure—comprising a benzamide

core, a para-alkoxy substituent, and a primary amide—provides an ideal starting point for a

deep dive into the structure-activity relationships (SAR) that govern the function of its more

complex analogs.

This guide will dissect the chemical space surrounding 4-(propan-2-yloxy)benzamide. We will

explore how systematic modifications to its core structure dramatically alter its physicochemical

properties and biological activities. By comparing data from a range of analogs, from enzyme

inhibitors to antimicrobial agents, we aim to provide researchers, scientists, and drug

development professionals with a comprehensive understanding of the design principles that

underpin the pharmacological potential of the benzamide class.
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Part 1: Physicochemical Profile and Structural
Anatomy
The parent compound, 4-(propan-2-yloxy)benzamide, serves as our structural baseline. Its

properties, detailed in Table 1, are characteristic of a small, relatively simple organic molecule.

Table 1: Physicochemical Properties of 4-(Propan-2-yloxy)benzamide

Property Value Source

Molecular Formula C₁₀H₁₃NO₂ [2]

Molecular Weight 179.22 g/mol [2]

CAS Number 258347-23-8 [2]

IUPAC Name 4-propan-2-yloxybenzamide [2]

Predicted XlogP 1.7 [3]

| Appearance | Solid | |

The true potential for diversification lies in modifying three key positions of this scaffold, as

illustrated in Figure 1. The exploration of these modifications forms the basis of all subsequent

comparative analysis.
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Caption: Core structure of 4-(propan-2-yloxy)benzamide and key points for analog design.

Part 2: A Comparative Analysis of Biological Activity
By systematically altering the benzamide scaffold, researchers have unlocked a vast spectrum

of biological activities. Here, we compare the performance of various analogs against several

key therapeutic targets, supported by experimental data.

Histone Deacetylase (HDAC) Inhibition
Benzamides are a well-established class of HDAC inhibitors, which are crucial targets in cancer

therapy. The amide carbonyl and, in many cases, a nearby functional group act as a zinc-

binding group within the enzyme's active site. A three-dimensional quantitative structure-activity

relationship (3D-QSAR) analysis of several benzamide derivatives has provided insights into

their binding energies and inhibitory concentrations.[4]

Causality Behind Experimental Choices: The selection of HDAC1 as a target is driven by its

role in cell cycle progression and apoptosis. The compounds listed in Table 2 were chosen to

explore how different substituents in the "internal cavity" of the enzyme influence binding

affinity and selectivity. The calculation of binding energy via the MM-PBSA method provides a
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theoretical validation that correlates strongly with the experimentally determined biological

activity (pIC₅₀).[4]

Table 2: Comparative Activity of Benzamide Analogs as HDAC1 Inhibitors

Compound ID
Key Structural
Feature

Binding Energy
(kcal/mol)

pIC₅₀ (-logIC₅₀)

CPD-60
Phenyl group with
linker

-21.2 7.60

CI-994 Amino-aniline group -14.4 6.49

MS-275 Pyridyl-amino group -16.1 7.00

Compound 36
N-hydroxyacrylamide

derivative
-19.1 8.00

Compound 49 Complex aromatic tail -24.0 8.82

Data synthesized from a 3D-QSAR analysis of benzamide derivatives.[4]

The data clearly indicates that more complex aromatic systems that can form favorable van der

Waals interactions within the enzyme's binding pocket, such as in Compound 49, lead to

significantly higher potency.

Acetylcholinesterase (AChE) Inhibition
Benzamide derivatives have also been investigated as inhibitors of AChE, an enzyme

implicated in Alzheimer's disease. Structure-activity relationship studies have revealed that the

placement of side chains and the nature of the aromatic core are critical for activity.[5][6]

Table 3: Comparative Activity of Benzamide Analogs as Acetylcholinesterase (AChE) Inhibitors
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Compound ID Core Structure
Side Chain
Position

AChE IC₅₀ (µM)

4a Benzamide para >100

4b Benzamide meta >100

4c Benzamide ortho >100

7a Picolinamide para 2.49 ± 0.19

7d Picolinamide meta 24.36 ± 1.25

7g Picolinamide ortho 10.11 ± 0.53

Data from a study on benzamide and picolinamide derivatives.[5][6]

The results are striking: simple benzamide derivatives (4a-4c) showed poor activity, whereas

switching to a picolinamide (pyridine-based) core dramatically increased potency. Furthermore,

the position of the dimethylamine side chain was paramount, with the para-substituted analog

(7a) being the most potent inhibitor.[5] This highlights the importance of the core's electronic

properties and the side chain's ability to interact with specific residues in the enzyme's active

site.

Antimicrobial and Antitubercular Activity
The benzamide scaffold is a promising framework for developing novel antimicrobial agents. By

modifying the ring and amide substituents, researchers have generated compounds with potent

activity against various pathogens, including Mycobacterium tuberculosis.

Causality Behind Experimental Choices: In the development of antitubercular agents,

researchers aimed to remove a metabolically labile morpholine group from a lead compound

while retaining activity.[7] This led to the exploration of various small functional groups at the C-

5 position of the benzamide core, with a focus on improving both potency (IC₉₀) and the

selectivity index (SI), which is the ratio of cytotoxicity (CC₅₀) to potency.

Table 4: Comparative Antitubercular and Antimicrobial Activity of Benzamide Analogs
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Compound ID
Target/Organis
m

Key Structural
Feature

Potency (IC₉₀
or MIC)

Cytotoxicity
(HepG2 CC₅₀)

Compound 2
M.
tuberculosis

C-5
Morpholine

2.8 µM (IC₉₀) Not Reported

Compound 16 M. tuberculosis C-5 Thiophene 0.13 µM (IC₉₀) 39 µM

Compound 22f M. tuberculosis C-5 Methyl 0.09 µM (IC₉₀) 25 µM

Compound 5a E. coli
N-(4-

hydroxyphenyl)

3.12 µg/mL

(MIC)
Not Reported

Compound 5a B. subtilis
N-(4-

hydroxyphenyl)

6.25 µg/mL

(MIC)
Not Reported

Data compiled from studies on QcrB inhibitors and N-benzamide derivatives.[7][8]

The data demonstrates a successful optimization campaign. Replacing the morpholine group

with a thiophene (Compound 16) or a simple methyl group (Compound 22f) not only retained

but significantly improved potency against M. tuberculosis while maintaining a high selectivity

index (>278).[7] Separately, studies on other N-substituted benzamides have shown potent

activity against common bacterial strains like E. coli and B. subtilis.[8][9]

Part 3: Key Experimental Protocols for Comparative
Analysis
To ensure scientific integrity and reproducibility, the protocols used to generate comparative

data must be robust and well-defined. Below are detailed methodologies for key assays

relevant to the analysis of benzamide analogs.

General Synthesis of N-Substituted Benzamides
This protocol describes a standard and reliable method for synthesizing benzamide analogs via

the acylation of an amine, a foundational step in any SAR study.[10]

Experimental Protocol: Synthesis of N-(1-hydroxypropan-2-yl)benzamide
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Reactant Preparation: In a round-bottom flask, dissolve (R/S)-2-aminopropan-1-ol (1.0

equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an inert, anhydrous

solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Acyl Chloride Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred

solution. The dropwise addition is crucial to control the exothermic reaction.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until thin-

layer chromatography (TLC) indicates the consumption of the starting amine.

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel, separate the organic layer, and wash it sequentially with a mild acid (e.g.,

1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel,

typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(1-hydroxypropan-

2-yl)benzamide.

Caption: General workflow for a structure-activity relationship (SAR) study.

MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

a measure of cell viability and proliferation. It is a fundamental tool for evaluating the potential

anticancer activity of novel compounds.[11]

Experimental Protocol: MTT Assay

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density

of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at

37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the benzamide test compounds in culture

medium. Remove the old medium from the wells and add 100 µL of the compound-

containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a

positive control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce

the yellow MTT to purple formazan crystals.[11]

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell

growth is inhibited).
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Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Part 4: Mechanistic Insights and Signaling Pathways
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Understanding how a compound works is as important as knowing that it works. For

benzamide-based HDAC inhibitors, the mechanism involves direct interaction with the enzyme,

leading to downstream effects on gene expression that can induce apoptosis (programmed cell

death) in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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